Cas no 159058-69-2 ((5-ethylthiophen-2-yl)methanol)
(5-ethylthiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-2-Thiophenemethanol
- (5-ETHYLTHIOPHEN-2-YL)METHANOL
- 2-Thiophenemethanol, 5-ethyl-
- (5-ethylthiophen-2-yl)methanol
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- MDL: MFCD06202669
- Inchi: 1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3
- InChI Key: RJVLYDXHJFYJNL-UHFFFAOYSA-N
- SMILES: S1C(CO)=CC=C1CC
Computed Properties
- Exact Mass: 142.04523611g/mol
- Monoisotopic Mass: 142.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5
- XLogP3: 1.6
(5-ethylthiophen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560449-250 mg |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 250MG |
€150.20 | 2023-04-13 | ||
| abcr | AB560449-500 mg |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 500MG |
€228.10 | 2023-04-13 | ||
| abcr | AB560449-1 g |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 1g |
€301.20 | 2023-04-13 | ||
| abcr | AB560449-250mg |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 250mg |
€217.60 | 2025-08-06 | ||
| abcr | AB560449-500mg |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 500mg |
€228.10 | 2023-08-31 | ||
| abcr | AB560449-1g |
(5-Ethylthiophen-2-yl)methanol; . |
159058-69-2 | 1g |
€382.10 | 2025-08-06 | ||
| Enamine | EN300-1238024-0.05g |
(5-ethylthiophen-2-yl)methanol |
159058-69-2 | 95% | 0.05g |
$94.0 | 2023-06-08 | |
| Enamine | EN300-1238024-0.1g |
(5-ethylthiophen-2-yl)methanol |
159058-69-2 | 95% | 0.1g |
$140.0 | 2023-06-08 | |
| Enamine | EN300-1238024-0.25g |
(5-ethylthiophen-2-yl)methanol |
159058-69-2 | 95% | 0.25g |
$200.0 | 2023-06-08 | |
| Enamine | EN300-1238024-0.5g |
(5-ethylthiophen-2-yl)methanol |
159058-69-2 | 95% | 0.5g |
$374.0 | 2023-06-08 |
(5-ethylthiophen-2-yl)methanol Suppliers
(5-ethylthiophen-2-yl)methanol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (5-ethylthiophen-2-yl)methanol
Introduction to (5-ethylthiophen-2-yl)methanol (CAS No. 159058-69-2)
(5-ethylthiophen-2-yl)methanol, with the CAS number 159058-69-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The structural uniqueness of (5-ethylthiophen-2-yl)methanol lies in its thiophene ring system, which is substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position. This specific arrangement contributes to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in thiophene-based compounds due to their role as pharmacophores in various therapeutic agents. For instance, studies have highlighted the potential of thiophene derivatives in the treatment of neurological disorders, infectious diseases, and cancer. The hydroxymethyl group in (5-ethylthiophen-2-yl)methanol provides a reactive site for further functionalization, enabling the synthesis of more complex molecules with enhanced biological activity.
One of the most compelling aspects of (5-ethylthiophen-2-yl)methanol is its versatility in chemical synthesis. Researchers have utilized this compound as a building block for creating novel molecules with targeted biological effects. For example, recent studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The thiophene ring can interact with biological targets in unique ways, potentially leading to the development of more effective and selective drugs.
The pharmacological properties of (5-ethylthiophen-2-yl)methanol have been extensively studied, particularly in terms of its interaction with enzymes and receptors. Preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These findings are particularly intriguing given the increasing recognition of inflammation and oxidative stress as key factors in various chronic diseases.
In addition to its pharmaceutical applications, (5-ethylthiophen-2-yl)methanol has shown promise in material science. The thiophene ring system is known for its electronic properties, making it suitable for use in organic electronics and conductive polymers. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where its ability to absorb light across a wide spectrum could be advantageous.
The synthesis of (5-ethylthiophen-2-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to construct the desired structure efficiently. These synthetic strategies not only demonstrate the compound's versatility but also contribute to the broader field of organic synthesis by providing new tools for constructing complex molecules.
Ongoing research continues to uncover new applications for (5-ethylthiophen-2-yl)methanol. For instance, studies are exploring its role as a precursor in the synthesis of bioactive natural products. By leveraging its structural features, scientists aim to develop novel compounds that mimic the therapeutic effects of existing drugs while potentially offering improved efficacy and reduced side effects.
The future prospects for (5-ethylthiophen-2-yl)methanol are promising, with ongoing investigations focusing on optimizing its synthetic routes and expanding its biological applications. As our understanding of molecular interactions grows, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.
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